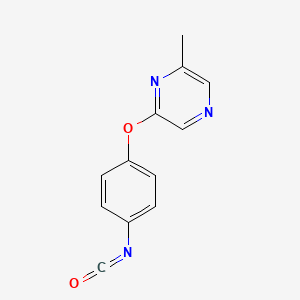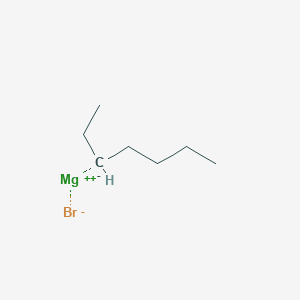
3-Heptylmagnesium bromide
Übersicht
Beschreibung
3-Heptylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound. It is commonly used in laboratories for the synthesis of various substances . The linear formula of 3-Heptylmagnesium bromide is CH3(CH2)6MgBr .
Synthesis Analysis
The synthesis of 3-Heptylmagnesium bromide involves the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A detailed procedure for the synthesis of a similar compound, phenylmagnesium bromide, has been described in an Organic Syntheses Procedure .Molecular Structure Analysis
The molecular structure of 3-Heptylmagnesium bromide can be represented by the linear formula CH3(CH2)6MgBr . The molecular weight of this compound is 203.40 .Chemical Reactions Analysis
As a Grignard reagent, 3-Heptylmagnesium bromide can participate in a variety of chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms
- Chemical Kinetics with Carbon Dioxide : Heptylmagnesium bromide's reaction with carbon dioxide has been kinetically analyzed, providing valuable insights into the Grignard reaction mechanism. An empirical scheme was established to calculate the reaction rate constants at various temperatures, offering an activation energy value for the main reaction (Yajima, Kawashima, Hashimoto, & Miyake, 1996).
Synthesis of Organic Compounds
- Synthesis of Aryl-3-Butenoic Acids : Heptylmagnesium bromide was used in the synthesis of 3-aryl-3-butenoic acids and esters, with potential applications as monomers for substituted polystyrenes. This process showcases the utility of heptylmagnesium bromide in organic synthesis, particularly in large-scale production (Itoh, Harada, & Nagashima, 1991).
Preparation of Pyridine Derivatives
- Formation of Pyridine Derivatives : Research on heptylmagnesium bromide has led to improved methods for preparing pyridine derivatives from halogenopyridines. This includes the synthesis of various pyridine compounds with potential applications in medicinal chemistry and materials science (Wibaut, Voort, & Markus, 1952).
Applications in Polymer Science
- Asymmetric Polymerization : Heptylmagnesium bromide has been utilized in asymmetric polymerization and oligomerization processes, indicating its potential in creating optically active polymers with specific structural properties (Choi, Yashima, & Okamoto, 1996).
Synthesis of Sugar Derivatives
- Branched-Chain Sugar Synthesis : The compound has been used in the addition of vinylmagnesium bromide to sugar derivatives, demonstrating its role in the synthesis of complex organic molecules like sugars (Iida, Funabashi, & Yoshimura, 1973).
Other Notable Applications
- Study of Grignard Reactions with Alkynes : Heptylmagnesium bromide has been studied in the context of Grignard reactions with alkynes, providing insights into solvent effects and reaction mechanisms (Tuulmets, Pällin, Tammiku-Taul, Burk, & Raie, 2002).
- Synthesis of Organotin Compounds : Its use in the synthesis of di- and triorganotin(IV) compounds showcases its versatility in organometallic chemistry (Sadiq‐ur‐Rehman, Ali, & Badshah, 2004).
Wirkmechanismus
Target of Action
3-Heptylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 3-Heptylmagnesium bromide are the electrophilic carbon atoms in carbonyl groups .
Mode of Action
The mode of action of 3-Heptylmagnesium bromide involves the formation of a carbon-magnesium bond, followed by the subsequent reaction with the target functional group . The carbon atom in the Grignard reagent is nucleophilic, meaning it donates electrons to an electrophile to form a chemical bond .
Biochemical Pathways
As a grignard reagent, it is known to participate in a variety of organic reactions, including nucleophilic additions to carbonyl groups . These reactions can lead to the formation of alcohols, carboxylic acids, and other important organic compounds .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of 3-Heptylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved .
Action Environment
The action of 3-Heptylmagnesium bromide is highly dependent on the reaction environment. Grignard reagents are typically used in anhydrous (water-free) conditions, as they react vigorously with water to form hydrocarbons and magnesium hydroxide . They are also sensitive to air, which can lead to oxidation . Therefore, the efficacy and stability of 3-Heptylmagnesium bromide are greatly influenced by environmental factors such as moisture and oxygen levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;heptane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOQEYIRCZSLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



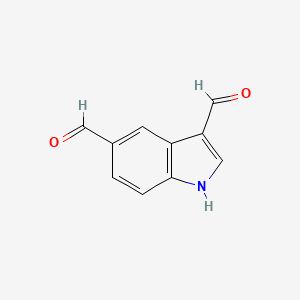
![7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B1614359.png)
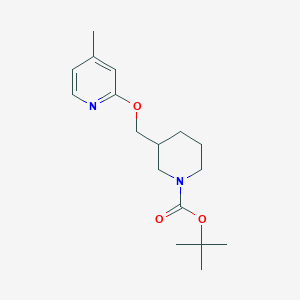
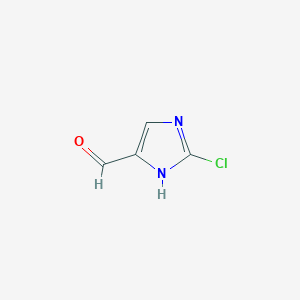
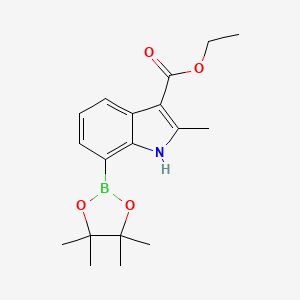
![5-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-4-methyl-1-(m-tolyl)-1H-imidazol-2(3H)-one](/img/structure/B1614364.png)
![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)
![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)
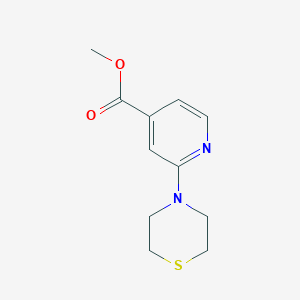
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
